molecular formula C14H11ClN2O3 B5869037 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5869037
M. Wt: 290.70 g/mol
InChI Key: NPOYGFHKEBAXGV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: The major product is 3-chloro-N-(2-methyl-5-aminophenyl)benzamide.

    Oxidation Reactions: The major product is 3-chloro-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide
  • 3-chloro-N-(2-methyl-6-nitrophenyl)benzamide
  • 3-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Uniqueness

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-6-12(17(19)20)8-13(9)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYGFHKEBAXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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